molecular formula C22H18N4OS B5829546 4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide

4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B5829546
M. Wt: 386.5 g/mol
InChI Key: NJDHKWHMQVJAJH-HZHRSRAPSA-N
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Description

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

3-(phenoxymethyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS/c28-22-25-24-21(16-27-20-9-5-2-6-10-20)26(22)23-15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-15H,16H2,(H,25,28)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDHKWHMQVJAJH-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common method includes the condensation of 1,1’-biphenyl-4-carbaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with hydrogen sulfide to introduce the hydrosulfide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrosulfide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • **4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl chloride

Uniqueness

4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrosulfide group, in particular, can participate in unique chemical reactions and interactions, setting it apart from other similar compounds.

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